

1-(4-Methylphenyl)cyclopentanecarboxylic acid chemical properties

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Compound of Interest

	1-(4-
Compound Name:	Methylphenyl)cyclopentanecarbox
	ylic acid
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An In-Depth Technical Guide to the Chemical Properties of **1-(4-Methylphenyl)cyclopentanecarboxylic Acid**

Authored by a Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of **1-(4-Methylphenyl)cyclopentanecarboxylic acid**, a molecule of interest in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this guide moves beyond a simple recitation of facts. It delves into the causality behind its chemical characteristics, provides validated experimental protocols, and contextualizes its properties within the broader landscape of chemical research.

Molecular Identity and Physicochemical Profile

1-(4-Methylphenyl)cyclopentanecarboxylic acid is a carbocyclic compound featuring a cyclopentane ring substituted with both a carboxylic acid group and a p-tolyl (4-methylphenyl) group at the same carbon atom. This quaternary substitution pattern imparts specific steric and electronic properties that influence its reactivity and physical behavior.

Table 1: Core Chemical Identifiers

Identifier	Value	Source
IUPAC Name	1-(4-methylphenyl)cyclopentane-1-carboxylic acid	[1] [2]
CAS Number	80789-75-9	[1] [2]
Molecular Formula	C ₁₃ H ₁₆ O ₂	[1] [2]
Molecular Weight	204.26 g/mol	[1] [2]
SMILES	CC1=CC=C(C=C1)C2(CCCC2)C(=O)O	[1] [2]

| InChIKey | YKDWTWSHGVII-UHFFFAOYSA-N |[\[1\]](#) |

Table 2: Computed Physicochemical Properties

Property	Value	Source
XLogP3-AA	3.2	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	2	[1]
Topological Polar Surface Area	37.3 Å ²	[3]

| pKa (Predicted) | ~4.5 | N/A |

Note: The pKa is an estimated value based on the general acidity of carboxylic acids and the electronic influence of the aromatic ring. Experimental determination is recommended for precise applications.

Synthesis and Purification: A Mechanistic Approach

The synthesis of tertiary carboxylic acids like **1-(4-methylphenyl)cyclopentanecarboxylic acid** often leverages the formation of a carbon-carbon bond at a quaternary center. The most direct and reliable method is the carboxylation of a Grignard reagent.

Recommended Synthetic Pathway: Grignard Carboxylation

This pathway is chosen for its high efficiency and the ready availability of starting materials. It involves the creation of a nucleophilic organomagnesium compound which then attacks the electrophilic carbon of carbon dioxide.[\[4\]](#)

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Detailed Experimental Protocol: Synthesis

This protocol is designed as a self-validating system, with checks and rationales provided at each critical step.

Materials:

- 1-(4-Methylphenyl)cyclopentan-1-ol
- Thionyl chloride (SOCl_2) or concentrated HCl
- Magnesium turnings
- Anhydrous Tetrahydrofuran (THF)
- Dry Ice (solid CO_2)
- 1M Hydrochloric Acid (HCl)
- Diethyl ether
- Anhydrous Magnesium Sulfate (MgSO_4)

Procedure:

- Preparation of the Alkyl Halide (Intermediate 1):
 - To a solution of 1-(4-methylphenyl)cyclopentan-1-ol in a suitable solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0°C.
 - Causality: The tertiary alcohol is readily converted to the corresponding alkyl chloride. Using SOCl_2 is advantageous as the byproducts (SO_2 and HCl) are gaseous, simplifying purification.[\[5\]](#)
 - Stir for 2-3 hours, monitor by TLC, and then quench carefully with ice water. Extract the product with diethyl ether, wash with brine, dry over MgSO_4 , and concentrate in vacuo.
- Formation of the Grignard Reagent:
 - Assemble a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet.
 - Add magnesium turnings and a small crystal of iodine (as an initiator).
 - Add a solution of the 1-chloro-1-(4-methylphenyl)cyclopentane in anhydrous THF dropwise to the magnesium.
 - Causality: The reaction is exothermic. A gentle reflux should be maintained. The anhydrous conditions are absolutely critical; Grignard reagents are strong bases and will be quenched by any protic source, including water.[\[4\]](#)
- Carboxylation:
 - Crush a significant excess of dry ice in a separate, dry beaker.
 - Once the Grignard formation is complete (most of the magnesium is consumed), transfer the Grignard solution via cannula onto the crushed dry ice with vigorous stirring.
 - Causality: Using a large excess of CO_2 minimizes the side reaction where the Grignard reagent attacks the initially formed carboxylate salt. Pouring the reagent onto the CO_2 (inverse addition) is the standard procedure to ensure CO_2 is always in excess.[\[4\]](#)

- Acidic Workup and Isolation:
 - Allow the CO₂ to sublime, then slowly and carefully add 1M HCl with cooling in an ice bath. Continue adding acid until the aqueous phase is acidic (pH ~1-2) and all magnesium salts have dissolved.
 - Causality: The strong acid protonates the magnesium carboxylate salt to yield the desired neutral carboxylic acid, which is typically insoluble in the aqueous phase.[\[4\]](#)
 - Extract the product into diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
- Purification:
 - Remove the solvent under reduced pressure to yield the crude product.
 - Recrystallize from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain the pure **1-(4-methylphenyl)cyclopentanecarboxylic acid** as a crystalline solid.
 - Validation: Purity should be assessed by melting point determination and confirmed by spectroscopic methods (NMR, IR).

Spectroscopic and Analytical Characterization

Confirming the structure and purity of the final compound is paramount. The following spectroscopic data are characteristic of **1-(4-Methylphenyl)cyclopentanecarboxylic acid**.[\[1\]](#)

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Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The spectrum is expected to show four main regions.
 - Aromatic Region (~7.1-7.3 ppm): Two doublets characteristic of a 1,4-disubstituted (para) benzene ring.

- Aliphatic Region (~1.6-2.5 ppm): A series of complex multiplets corresponding to the eight protons of the cyclopentane ring. Protons on carbons adjacent to the quaternary center will be further downfield.
- Methyl Region (~2.3 ppm): A sharp singlet integrating to three protons from the tolyl methyl group.
- Carboxylic Acid Region (~10-13 ppm): A very broad singlet for the acidic proton, which will readily exchange with D₂O.

- ¹³C NMR: Key signals include:
 - Carbonyl Carbon (~180-185 ppm): The characteristic signal for a carboxylic acid carbon.
 - Aromatic Carbons (~125-145 ppm): Four signals for the aromatic ring carbons.
 - Quaternary Carbon (~55-60 ppm): The sp³ carbon attached to both the aromatic ring and the carboxyl group.
 - Aliphatic Carbons (~25-40 ppm): Two or three signals for the cyclopentane methylene carbons.
 - Methyl Carbon (~21 ppm): The signal for the tolyl methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence of the carboxylic acid functional group.[\[1\]](#)

- O-H Stretch: A very broad absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.
- C=O Stretch: An intense, sharp absorption band around 1700 cm⁻¹, corresponding to the carbonyl stretch.
- C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M^+) at $m/z = 204$. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da) and fragmentation of the cyclopentane ring.

Reactivity and Potential Applications

The chemical reactivity of **1-(4-methylphenyl)cyclopentanecarboxylic acid** is dominated by its carboxylic acid moiety. It can undergo standard transformations such as:

- Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) to form the corresponding ester.
- Amide Formation: Conversion to an acid chloride (using $SOCl_2$ or oxalyl chloride) followed by reaction with an amine to yield an amide.^[5]
- Reduction: Reduction to the corresponding primary alcohol, 1-(4-methylphenyl)cyclopentylmethanol, using strong reducing agents like $LiAlH_4$.

From a drug development perspective, the cyclopentanecarboxylic acid scaffold is of significant interest. Related structures have been investigated for a range of biological activities, suggesting that **1-(4-methylphenyl)cyclopentanecarboxylic acid** could serve as a valuable building block or lead compound. For instance, various cyclopentane carboxylic acid derivatives have been explored as potent and selective inhibitors of the NaV1.7 sodium channel for pain management and as leukotriene B4 antagonists for treating inflammatory conditions like arthritis.^{[6][7]} The presence of the p-tolyl group can influence pharmacokinetic properties such as metabolic stability and receptor binding affinity.^[8]

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